molecular formula C18H25N3O3S B12253608 N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide

N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12253608
M. Wt: 363.5 g/mol
InChI Key: LREWPBDZISCXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a morpholine ring substituted with a thiomorpholine carbonyl group and a benzyl group

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C18H25N3O3S/c22-17(19-12-15-4-2-1-3-5-15)14-20-6-9-24-16(13-20)18(23)21-7-10-25-11-8-21/h1-5,16H,6-14H2,(H,19,22)

InChI Key

LREWPBDZISCXRH-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC(=O)NCC2=CC=CC=C2)C(=O)N3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a sequence of coupling, cyclization, and reduction reactions. For instance, the synthesis might begin with the coupling of an amino alcohol with an α-haloacid chloride, followed by cyclization to form the morpholine ring, and subsequent functionalization to introduce the thiomorpholine carbonyl and benzyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of transition metal catalysis for key steps, such as the cyclization and coupling reactions, as well as the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide can be compared with other similar compounds, such as:

    N-benzyl-2-[2-(morpholin-4-yl)ethyl]acetamide: This compound lacks the thiomorpholine carbonyl group, which may affect its reactivity and biological activity.

    N-benzyl-2-[2-(piperidin-4-yl)ethyl]acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.